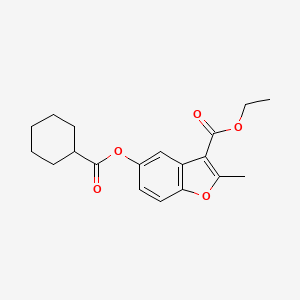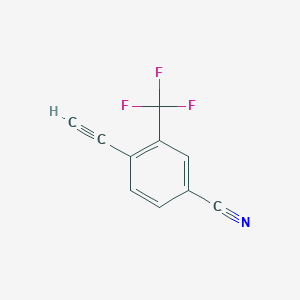![molecular formula C16H18BrN3O2S B2538843 N-(4-{[(4-溴苯基)氨基甲酰基]甲基}-1,3-噻唑-2-基)-2,2-二甲基丙酰胺 CAS No. 923174-22-5](/img/structure/B2538843.png)
N-(4-{[(4-溴苯基)氨基甲酰基]甲基}-1,3-噻唑-2-基)-2,2-二甲基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the cyclization of thioureas with other chemical entities such as acetophenone in the presence of a base and halogens like bromine . Another method includes the reaction of bromoacetylated compounds with thioureas or thioamides to form aminothiazoles . These methods suggest that the synthesis of "N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide" could potentially involve similar cyclization reactions, starting from a bromoacetylated precursor and a suitable amine.
Molecular Structure Analysis
The molecular structure of thiazole-containing compounds is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The presence of substituents such as benzamide groups and other functional groups like oxoethyl or aminophenyl can significantly influence the biological activity of these molecules . The specific arrangement of these groups in "N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide" would be expected to play a crucial role in its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with a thiazole core are known to participate in various chemical reactions, often facilitated by the reactive sites on the thiazole ring and the substituents attached to it . The bromophenyl group in the compound of interest suggests potential for further substitution reactions, where the bromine atom could be displaced by nucleophiles. Additionally, the presence of an amide group could allow for reactions typical of carboxylic acid derivatives, such as amidation or hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of aromatic rings, such as the bromophenyl group, typically increases the compound's hydrophobicity, which can affect its solubility and distribution in biological systems . The amide linkage is known for its stability and resistance to hydrolysis, which can contribute to the compound's durability in physiological conditions. The electronic properties of the thiazole ring and its substituents can also impact the compound's reactivity and interactions with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic profiles .
科学研究应用
晶体结构分析
已经研究了该化合物的晶体结构 . 不对称单元由一个标题分子的分子式单元和一个水分子组成 . 该化合物的结构是新颖的,并且首次被报道 .
抗菌活性
该化合物已显示出有希望的抗菌活性 . 它已被评估其对细菌(革兰氏阳性和革兰氏阴性)和真菌物种的体外抗菌活性 .
抗癌活性
通过磺酰罗丹明 B (SRB) 测定法,已经评估了该化合物对雌激素受体阳性人乳腺腺癌细胞系 (MCF7) 的抗癌活性 . 发现该化合物的一些衍生物对乳腺癌细胞系最有效 .
分子对接研究
已经进行了分子对接研究,以研究活性化合物与受体结合模式 . 这些研究表明,该化合物在所选 PDB ID 结合口袋中显示出良好的对接分数 .
药物设计
该化合物具有用作合理药物设计的先导化合物的潜力 . 它显示出有希望的 ADME 特性 .
抗增殖剂
该化合物已被研究为一种潜在的抗增殖剂 . 已经努力研究新合成的该化合物衍生物的药理活性 .
合成与表征
该化合物已合成,其分子结构已通过其理化性质和光谱分析数据得到证实 .
生物学意义
作用机制
Target of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . They are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species, as well as against cancer cell lines such as the oestrogen receptor positive human breast adenocarcinoma (MCF7) .
Mode of Action
Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antiproliferative activity, it is likely that the compound interacts with cellular targets to inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Given its antimicrobial and antiproliferative activities, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria and cancer cells, leading to their death or growth inhibition .
Pharmacokinetics
Molecular docking studies have been carried out to study the binding mode of similar compounds with their receptors . These studies can provide valuable insights into the compound’s pharmacokinetic properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the inhibition of growth and proliferation of targeted cells. In the context of antimicrobial activity, this results in the death of the bacteria or fungi. In the context of antiproliferative activity, this results in the inhibition of cancer cell growth .
安全和危害
The synthesized compounds were evaluated for their in vitro antimicrobial activity and anticancer activity . The results revealed that some compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) . Anticancer screening results demonstrated that some compounds were found to be the most active ones against cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
未来方向
The synthesized compounds have shown promising results in combating microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular docking study demonstrated that the compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties . These results suggest that these compounds have the potential to be used as lead compounds for rational drug designing .
属性
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-10(17)5-7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVNVQTTYVDIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2538760.png)
![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)


![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2538769.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2538780.png)